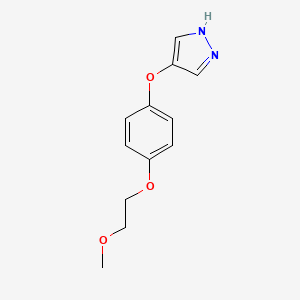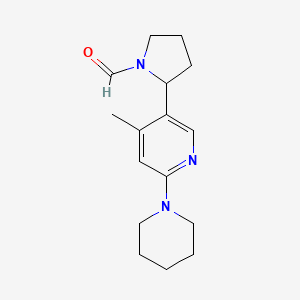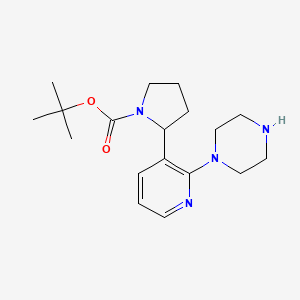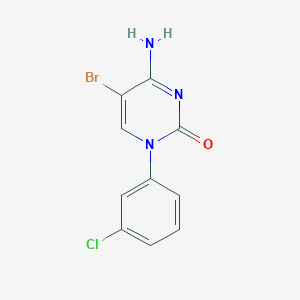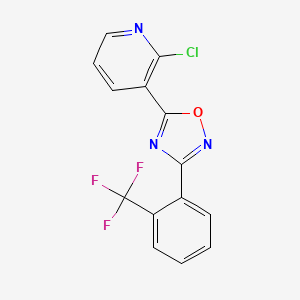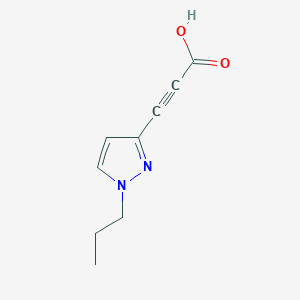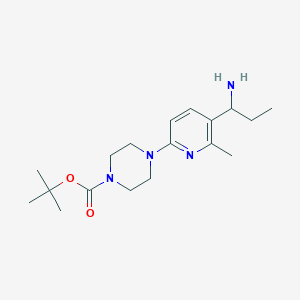
tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyridine moiety. It is often used in pharmaceutical research and development due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the pyridine and piperazine moieties under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C18H30N4O2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-15(19)14-7-8-16(20-13(14)2)21-9-11-22(12-10-21)17(23)24-18(3,4)5/h7-8,15H,6,9-12,19H2,1-5H3 |
Clé InChI |
NSESTFBJLVDLOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



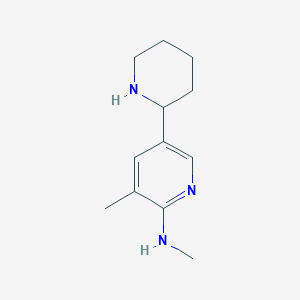
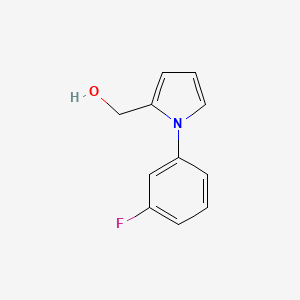
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
